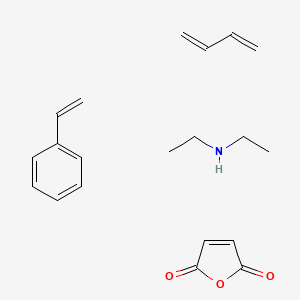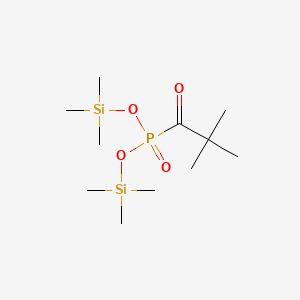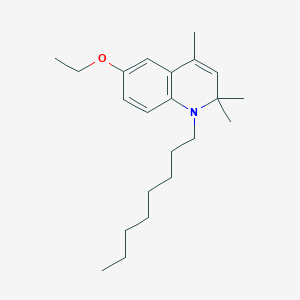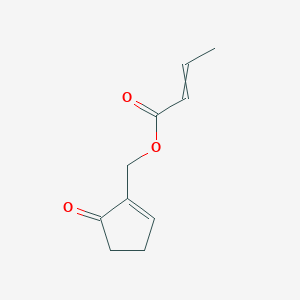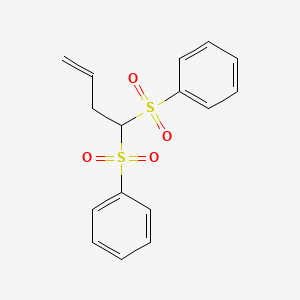
1,1'-(But-1-ene-4,4-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is a chemical compound with the molecular formula C16H16O4S2 It is known for its unique structure, which includes a butene backbone with two sulfonyl groups attached to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene typically involves the reaction of butene derivatives with sulfonyl chloride compounds in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene
Comparison: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is unique due to its specific butene backbone and the positioning of the sulfonyl groups. Compared to 1,1-Bis(phenylsulfonyl)ethylene, it has a different spatial arrangement, which can lead to distinct chemical reactivity and biological activity. The presence of the butene backbone also differentiates it from 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene, which has a different configuration and potentially different applications.
Propriétés
Numéro CAS |
100780-24-3 |
|---|---|
Formule moléculaire |
C16H16O4S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)but-3-enylsulfonylbenzene |
InChI |
InChI=1S/C16H16O4S2/c1-2-9-16(21(17,18)14-10-5-3-6-11-14)22(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
Clé InChI |
GFOCBTRDQSQPQO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)

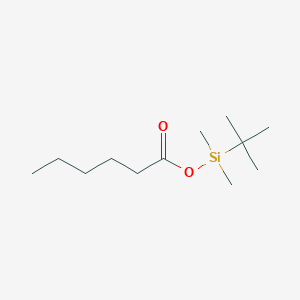
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
